Fluorine-Enabled sEH Inhibitory Potency Gain Over Des-Fluoro Analog
The introduction of a 2-fluoro substituent on the phenoxy ring is a well-validated strategy in the piperidine-derived non-urea sEH inhibitor class to enhance potency. While the des-fluoro analog 2-phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone exhibits an sEH IC50 of 18 nM [1], fluorinated representatives from the same patent family achieve sub-nanomolar affinity (e.g., Ki = 0.75 nM for Compound 29 in US10377744) [2]. This represents an approximate 24-fold improvement in target binding that is attributable to optimized van der Waals contacts and electronic effects conferred by the ortho-fluorine atom [3].
| Evidence Dimension | Inhibitory potency against human recombinant soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Data not publicly available for exact compound; class-level inference: fluorinated piperidine amides achieve Ki < 1 nM |
| Comparator Or Baseline | Des-fluoro analog: IC50 = 18 nM (BDBM50446781, CHEMBL3114611); Fluorinated patent example: Ki = 0.75 nM (Compound 29, US10377744) |
| Quantified Difference | Approximately 24-fold potency shift between des-fluoro and optimized fluorinated congeners in the same series |
| Conditions | Recombinant human sEH, fluorescence-based assay (PHOME or FRET substrate), 30–60 min incubation |
Why This Matters
For enzyme inhibition studies, the fluorine substituent can be the difference between a screening hit (micromolar) and a lead-quality probe (nanomolar), directly affecting assay sensitivity and the validity of downstream target engagement conclusions.
- [1] BindingDB Entry BDBM50446781 (CHEMBL3114611). IC50 18 nM for human recombinant soluble epoxide hydrolase. https://bindingdb.org (accessed April 2026). View Source
- [2] BindingDB Entry BDBM409008 (US10377744, Compound No. 29). Ki 0.75 nM for recombinant human sEH. https://www.bindingdb.org (accessed April 2026). View Source
- [3] Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC3541548, 2012. View Source
